molecular formula C23H20N2O3 B12010322 4-(2-(2-Methylbenzoyl)carbohydrazonoyl)phenyl 3-methylbenzoate CAS No. 769146-41-0

4-(2-(2-Methylbenzoyl)carbohydrazonoyl)phenyl 3-methylbenzoate

Cat. No.: B12010322
CAS No.: 769146-41-0
M. Wt: 372.4 g/mol
InChI Key: KDZPXMZDDSICNN-BUVRLJJBSA-N
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Preparation Methods

The synthesis of 4-(2-(2-Methylbenzoyl)carbohydrazonoyl)phenyl 3-methylbenzoate typically involves the reaction of 2-methylbenzoyl chloride with carbohydrazide, followed by the reaction with 3-methylbenzoic acid. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane

Chemical Reactions Analysis

4-(2-(2-Methylbenzoyl)carbohydrazonoyl)phenyl 3-methylbenzoate can undergo various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-(2-(2-Methylbenzoyl)carbohydrazonoyl)phenyl 3-methylbenzoate has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: This compound can be used in the study of enzyme interactions and protein binding due to its unique structure.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(2-(2-Methylbenzoyl)carbohydrazonoyl)phenyl 3-methylbenzoate involves its interaction with molecular targets such as enzymes and proteins. The carbohydrazonoyl group can form hydrogen bonds and other interactions with active sites, influencing the activity of the target molecules. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar compounds to 4-(2-(2-Methylbenzoyl)carbohydrazonoyl)phenyl 3-methylbenzoate include:

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interactions in various applications.

Properties

CAS No.

769146-41-0

Molecular Formula

C23H20N2O3

Molecular Weight

372.4 g/mol

IUPAC Name

[4-[(E)-[(2-methylbenzoyl)hydrazinylidene]methyl]phenyl] 3-methylbenzoate

InChI

InChI=1S/C23H20N2O3/c1-16-6-5-8-19(14-16)23(27)28-20-12-10-18(11-13-20)15-24-25-22(26)21-9-4-3-7-17(21)2/h3-15H,1-2H3,(H,25,26)/b24-15+

InChI Key

KDZPXMZDDSICNN-BUVRLJJBSA-N

Isomeric SMILES

CC1=CC(=CC=C1)C(=O)OC2=CC=C(C=C2)/C=N/NC(=O)C3=CC=CC=C3C

Canonical SMILES

CC1=CC(=CC=C1)C(=O)OC2=CC=C(C=C2)C=NNC(=O)C3=CC=CC=C3C

Origin of Product

United States

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